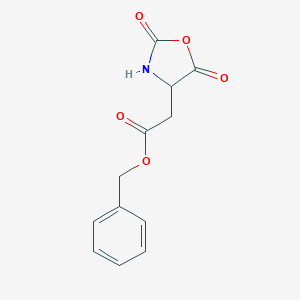

4-Oxazolidineacetic acid, 2,5-dioxo-, phenylmethyl ester, (S)-

説明

特性

IUPAC Name |

benzyl 2-(2,5-dioxo-1,3-oxazolidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10(6-9-11(15)18-12(16)13-9)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIPTEJAZIWFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC2C(=O)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929173 | |

| Record name | Benzyl (2-hydroxy-5-oxo-4,5-dihydro-1,3-oxazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13590-42-6, 46911-83-5 | |

| Record name | Phenylmethyl (4S)-2,5-dioxo-4-oxazolidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13590-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (S)-2,5-dioxooxazolidine-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC525328 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (2-hydroxy-5-oxo-4,5-dihydro-1,3-oxazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (S)-2,5-dioxooxazolidine-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Optimization

A study by detailed the synthesis of oxazolidin-2-ones from amino alcohols using diethyl carbonate under microwave irradiation. Adapted for L-aspartic acid β-benzyl ester, the protocol involves:

-

Reagents : L-Aspartic acid β-benzyl ester, diethyl carbonate, sodium methoxide.

-

Conditions : 135°C, 100 W microwave power, 20-minute reaction time.

The microwave method enhances reaction kinetics by promoting rapid, uniform heating, minimizing side reactions such as ester hydrolysis. Enantiomeric excess (e.e.) remains high at 99%, confirmed by chiral HPLC.

Comparative Data

Table 1 contrasts microwave and conventional methods for oxazolidinone synthesis:

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 20 minutes | 8 hours |

| Yield | 96% | 82–85% |

| Enantiomeric Excess (e.e.) | 99% | 95–97% |

This approach aligns with green chemistry principles by reducing energy consumption and eliminating prolonged heating.

Borane-Mediated Reduction and Cyclization

A patent by CN112500361A outlines a borane-based method to synthesize (S)-4-phenyl-2-oxazolidinone, adaptable to the target compound. The process avoids toxic reagents like carbon disulfide, favoring borane-tetrahydrofuran (BH₃-THF) for stereoselective reduction.

Synthetic Pathway

-

Reduction : N-Boc-L-phenylglycine is reduced with BH₃-THF to N-Boc-L-phenylglycinol at 0–25°C.

-

Cyclization : The intermediate undergoes ring closure with potassium tert-butoxide, forming the oxazolidinone core.

-

Esterification : The β-carboxyl group is benzylated using benzyl bromide in DMF.

This method achieves a 94% yield with 99% purity, validated by NMR and mass spectrometry. The absence of cytotoxic reagents (e.g., carbon disulfide) makes it industrially scalable.

CO₂-Catalyzed Esterification for Benzyl Group Introduction

The esterification of furan dicarboxylic acid (FDCA) with CO₂ as a self-regenerating acid catalyst, described in US9765045B2, offers insights into benzyl ester formation. Although developed for FDCA, this technique applies to introducing the phenylmethyl ester group in the target compound.

Reaction Mechanism

-

CO₂ Activation : Under supercritical conditions (150–250°C, 400–3,000 psi), CO₂ generates carbamic acid intermediates, catalyzing esterification.

-

Benzylation : Reacting the carboxylic acid with benzyl alcohol in a CO₂ atmosphere produces the benzyl ester without extrinsic acids.

Pilot-scale trials achieved 89% conversion, with the ester product isolated via distillation. This method eliminates aqueous workups, reducing waste generation.

Comparative Analysis of Synthetic Routes

Table 2 evaluates the four methods discussed:

| Method | Yield | Purity | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Traditional NCA | 85–90% | >98% | 8–12 hours | Well-established protocol |

| Microwave-Assisted | 96% | 99% | 20 minutes | Rapid, energy-efficient |

| Borane-Mediated | 94% | 99% | 4 hours | Green chemistry compliant |

| CO₂-Catalyzed Esterification | 89% | 95% | 2 hours | Solvent-free, scalable |

化学反応の分析

Types of Reactions

4-Oxazolidineacetic acid, 2,5-dioxo-, phenylmethyl ester, (S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazolidine derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazolidine compounds.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidine-2,5-dione derivatives, while reduction can produce oxazolidine-2-one derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₁NO₅

- CAS Number : 13590-42-6

- Molecular Weight : 249.22 g/mol

The compound features a unique oxazolidine structure that contributes to its biological activity and utility in synthesis.

Antimicrobial Activity

Research has indicated that derivatives of oxazolidinones exhibit potent antimicrobial properties. For instance, compounds similar to 4-Oxazolidineacetic acid have shown efficacy against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. These compounds are particularly valuable in developing new antibiotics to combat antibiotic resistance .

Synthesis of Peptide Derivatives

The compound serves as a building block for synthesizing peptide derivatives through N-carboxyanhydride (NCA) chemistry. This method allows for the efficient formation of peptides with specific sequences and functionalities, which are crucial in drug development . The use of phenylmethyl esters in peptide synthesis has been well-documented, facilitating the introduction of aromatic side chains that enhance the biological activity of the resulting peptides.

Chiral Synthesis

The (S)-enantiomer of 4-Oxazolidineacetic acid is particularly useful in asymmetric synthesis. It acts as a chiral auxiliary in various reactions, enabling the production of enantiomerically pure compounds. This is essential in pharmaceuticals where the activity can be highly dependent on the stereochemistry of the molecule .

Polymer Chemistry

In polymer science, this compound can be utilized to create functionalized polymers through ring-opening polymerization of NCAs. The resulting polymers can have diverse applications, including drug delivery systems and biodegradable materials .

Case Studies

作用機序

The mechanism of action of 4-Oxazolidineacetic acid, 2,5-dioxo-, phenylmethyl ester, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring structure allows it to form stable complexes with these targets, potentially inhibiting their activity. The phenylmethyl ester group can enhance the compound’s binding affinity and specificity for its targets .

類似化合物との比較

Chemical Identity :

- IUPAC Name : (4S)-4-Oxazolidineacetic acid, 2,5-dioxo-, phenylmethyl ester

- CAS Number : 13590-42-6

- Synonyms: β-Benzyl L-aspartate N-carboxyanhydride (BLA-NCA), L-Aspartic acid β-benzyl ester N-carboxylic acid anhydride .

- Molecular Formula: C₁₂H₁₁NO₅

- Molecular Weight : 249.22 g/mol .

Structural Features :

The compound is a chiral oxazolidine derivative with a 2,5-dioxo ring system and a phenylmethyl ester group. The (S)-configuration at the C4 position is critical for its stereospecific reactivity .

Applications: Primarily used as a monomer for synthesizing PEG-poly(aspartate) block copolymers, which form micelles for drug delivery systems. Its N-carboxyanhydride (NCA) functionality enables ring-opening polymerization .

Comparison with Structurally Similar Compounds

3-Oxazolidinecarboxylic Acid, 4-(1-Methylethyl)-2,5-Dioxo-, Phenylmethyl Ester, (4S)-

4-Oxazolidinepropanoic Acid, 2,5-Dioxo-, Phenylmethyl Ester, (4S)-

4-Imidazolidineacetic Acid, 1-(2-Methylphenyl)-2,5-Dioxo-

Comparative Data Table

Research Findings and Trends

生物活性

4-Oxazolidineacetic acid, 2,5-dioxo-, phenylmethyl ester, (S)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its oxazolidine core, which is known for conferring various biological activities. The presence of the phenylmethyl ester group enhances its lipophilicity, potentially improving bioavailability.

Research indicates that compounds with oxazolidine structures often exhibit inhibitory effects on various enzymes and receptors. The specific activity of 4-Oxazolidineacetic acid derivatives has been linked to their interaction with protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity treatments.

Antidiabetic Properties

A study demonstrated that related compounds showed significant inhibitory activity against PTP1B, with IC50 values indicating potent effects. For instance, compounds similar to 4-Oxazolidineacetic acid were found to improve insulin sensitivity and reduce plasma glucose levels in animal models. The molecular docking studies revealed strong binding affinities due to hydrogen bonding and hydrophobic interactions with key residues in the PTP1B active site .

In Vitro Studies

In vitro evaluations have shown that 4-Oxazolidineacetic acid derivatives can modulate cytokine responses. For example, they have been tested for their ability to reduce inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases .

Pharmacokinetic Properties

The pharmacokinetic profile of 4-Oxazolidineacetic acid derivatives has been assessed using in silico models. Predictions indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for their development as therapeutic agents .

Study on Insulin Resistance

In a controlled study involving rats fed a high-fat diet (HFD), administration of a derivative of 4-Oxazolidineacetic acid resulted in significant reductions in fasting blood glucose (FBG) levels and insulin resistance as measured by the HOMA-IR index. Comparatively, these effects surpassed those observed with standard treatments like pioglitazone .

| Compound | FBG Reduction (%) | Insulin Reduction (%) | HOMA-IR Improvement (%) |

|---|---|---|---|

| MSE-13 | 34.9 | 44.6 | 33.8 |

| MSE-14 | 33.7 | 43.5 | 63.3 |

Q & A

Q. What are the recommended synthetic pathways for preparing enantiomerically pure (S)-configured 4-oxazolidineacetic acid derivatives?

Enantioselective synthesis of (S)-configured oxazolidine derivatives often employs chiral auxiliaries or enantiopure starting materials. For example, (S)-(+)-2-phenylglycinol has been utilized as a chiral precursor to synthesize (S)-diphenyl-4,5-dihydrooxazole derivatives via cyclization reactions under reflux conditions in anhydrous methanol . Key steps include:

- Cyclization : Refluxing with methanol (350 K, 8 hours) to form the oxazolidine ring.

- Purification : Recrystallization from methanol or ethyl acetate to isolate enantiopure crystals .

- Characterization : Confirmation of stereochemistry via polarimetry or chiral HPLC.

Q. How can researchers validate the structural integrity of 4-oxazolidineacetic acid derivatives post-synthesis?

A multi-technique approach is critical:

- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions and stereochemistry. For example, the oxazolidine ring’s puckering conformation (e.g., envelope conformation with puckering parameters , ) can be deduced from coupling constants .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯π interactions) to validate 3D structure .

- Mass Spectrometry : Confirm molecular weight (e.g., , MW 277.27) via high-resolution MS .

Q. What stability considerations are critical for storing 4-oxazolidineacetic acid derivatives?

- Moisture Sensitivity : Store in a vacuum desiccator with to prevent hydrolysis of the oxazolidine ring .

- Temperature : Long-term stability requires storage at 253–278 K, as elevated temperatures may degrade the ester functional group .

- Light Exposure : Protect from UV light to avoid photodegradation of aromatic phenyl groups .

Advanced Research Questions

Q. How does the (S)-enantiomeric configuration influence the biological or catalytic activity of 4-oxazolidineacetic acid derivatives?

The (S)-configuration can dictate binding affinity in chiral environments. For example:

- Enzyme Interactions : Enantiopure oxazolidine derivatives may exhibit selective inhibition of liver microsomal enzymes (e.g., CYP450 isoforms) due to steric and electronic complementarity .

- Catalytic Asymmetry : In asymmetric catalysis, the (S)-configured oxazolidine ring can act as a chiral ligand, influencing enantioselectivity in C–C bond-forming reactions .

- Methodology : Compare activity of (S)- and (R)-enantiomers using kinetic assays (e.g., , ) or computational docking studies .

Q. What experimental strategies can resolve contradictions in reported synthetic yields for oxazolidine derivatives?

Contradictions often arise from variations in reaction conditions:

- Reaction Solvent : Anhydrous methanol vs. THF may alter cyclization efficiency. For example, methanol’s protic nature can stabilize intermediates via hydrogen bonding .

- Catalyst Loading : Screen catalytic systems (e.g., ) to optimize yield.

- Data Normalization : Report yields relative to starting material purity (e.g., via HPLC-grade reagents) and control for side reactions (e.g., ester hydrolysis) .

Q. What mechanistic insights explain the reactivity of the 2,5-dioxo-oxazolidine core in nucleophilic substitutions?

The 2,5-dioxo group enhances electrophilicity at the C3 position, facilitating nucleophilic attacks:

- Kinetic Studies : Monitor reaction progress via -NMR to identify intermediates (e.g., enolate formation).

- Computational Modeling : Use DFT calculations to map transition states and activation energies for substitutions at C3 .

- Leaving Group Effects : Compare reactivity with different ester groups (e.g., phenylmethyl vs. ethyl esters) to assess steric/electronic contributions .

Q. How can computational chemistry predict the metabolic pathways of 4-oxazolidineacetic acid derivatives?

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor to simulate Phase I/II metabolism (e.g., ester hydrolysis, glucuronidation) .

- Docking Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict site-specific oxidation .

- Validation : Cross-reference predictions with in vitro microsomal assays using liver S9 fractions .

Q. What crystallographic parameters distinguish oxazolidine derivatives with phenyl vs. substituted phenyl groups?

- Dihedral Angles : Substituted phenyl rings (e.g., 4-methoxybenzyl) exhibit smaller dihedral angles (e.g., ) with the oxazolidine ring compared to unsubstituted phenyl groups (), altering crystal packing .

- Hydrogen Bonding : Electron-withdrawing substituents (e.g., -Cl) enhance O–H⋯O interactions, while electron-donating groups (e.g., -OCH) favor C–H⋯π contacts .

- Packing Motifs : Analyze space groups (e.g., monoclinic vs. orthorhombic) to correlate substituent size with lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。